Abolished STING Degradation Potency Confirmed via Inactive DC50
Anti-inflammatory agent 70 (N-Me-SP23) is the negative control for the STING degrader SP23, which exhibits a degradation DC50 of 3.2 µM in THP-1 cells [1]. The N-methylation on the glutarimide ring of N-Me-SP23 sterically disrupts CRBN E3 ligase binding, resulting in a complete loss of measurable STING degradation activity under identical assay conditions [1]. While a DC50 value is not mathematically calculable for an inactive control, the proven lack of STING degradation at equimolar or higher concentrations used for SP23 (typically up to 10 µM) is the defining feature for its selection .
| Evidence Dimension | STING Degradation Potency (DC50) |
|---|---|
| Target Compound Data | N-Me-SP23: No degradation activity |
| Comparator Or Baseline | SP23: DC50 = 3.2 µM |
| Quantified Difference | Qualitative: Active degradation vs. complete inactivity |
| Conditions | Human THP-1 monocytic leukemia cell line |
Why This Matters
This ensures that any phenotypic difference between SP23 and N-Me-SP23-treated groups can be exclusively attributed to on-target STING degradation, which is fundamental for interpreting PROTAC experimental data.
- [1] Liu J, Yuan L, Ruan Y, Deng B, Yang Z, Ren Y, Li L, Liu T, Zhao H, Mai R, Chen J. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy. J Med Chem. 2022 May 12;65(9):6593-6611. View Source
